rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans is a complex organic compound featuring a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Mannich reaction and cyclopropanation steps, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration . The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a tert-butyl ester group.
Cyclopropane carboxylic acid: Shares the cyclopropane ring structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring.
Uniqueness
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans is unique due to its combination of a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group, which imparts distinct chemical and physical properties .
Biological Activity
The compound rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans, is a complex organic molecule characterized by the presence of a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structural composition suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C13H21NO4, with a molecular weight of 239.27 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as either an inhibitor or an activator depending on the target enzyme involved. Preliminary studies indicate that it could influence metabolic pathways by modulating enzyme activity related to amino acid metabolism and biosynthesis.
In Silico Studies
Recent research has utilized molecular docking techniques to assess the binding affinity of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid with various enzymes. For example, docking studies with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana revealed significant interaction potentials, suggesting its role as an inhibitor in ethylene biosynthesis pathways .
Case Studies
A study conducted on structurally similar cyclopropanecarboxylic acids demonstrated that derivatives like (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid showed comparable binding affinities to rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid. The results indicated that both compounds could effectively inhibit ACO2 activity, highlighting their potential therapeutic applications in regulating plant hormones .
Comparative Analysis with Similar Compounds
To better understand the unique properties of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, a comparison with similar compounds was conducted. The following table summarizes key characteristics:
Compound | Molecular Formula | Binding Affinity (ΔG) | Comments |
---|---|---|---|
rac-(1R,2S)-2-{...} | C13H21NO4 | -6.0 kcal/mol | Potential ACO2 inhibitor |
(E)-2-phenyl-cyclopropane-1-carboxylic acid | C11H13NO2 | -6.5 kcal/mol | Known inhibitor |
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | C12H15NO3 | -6.4 kcal/mol | Comparable binding |
Applications in Research and Medicine
The compound has been explored for its potential applications in various fields:
- Medicinal Chemistry : Investigated as a precursor for drug development due to its enzyme modulation capabilities.
- Agricultural Science : Potential use in regulating plant growth hormones by inhibiting ethylene production.
Properties
IUPAC Name |
(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8(7-14)9-6-10(9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJMYMOSDOWVQY-CBMCFHRWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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